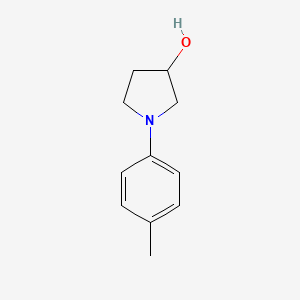1-(4-Methylphenyl)pyrrolidin-3-ol
CAS No.: 99858-81-8
Cat. No.: VC6289288
Molecular Formula: C11H15NO
Molecular Weight: 177.247
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99858-81-8 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.247 |
| IUPAC Name | 1-(4-methylphenyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
| Standard InChI Key | MFMIXUZLFWTAEC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCC(C2)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 1-(4-methylphenyl)pyrrolidin-3-ol, reflecting its pyrrolidine backbone (a five-membered amine ring) substituted with a hydroxyl group at position 3 and a 4-methylphenyl group at position 1. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol.
Key Structural Features:
-
Pyrrolidine ring: A saturated five-membered ring with one nitrogen atom.
-
Hydroxyl group (-OH): Positioned at the 3-carbon of the pyrrolidine ring, contributing to polarity and hydrogen-bonding capacity.
-
4-Methylphenyl group: A benzene ring substituted with a methyl group at the para position, attached to the pyrrolidine’s nitrogen atom.
Stereochemical Considerations
The stereochemistry of the hydroxyl group at position 3 significantly influences the compound’s biological interactions. Enantiomers (R and S configurations) may exhibit distinct pharmacological profiles, though published data on its stereoselective synthesis remain limited.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 1-(4-methylphenyl)pyrrolidin-3-ol typically involves multi-step routes, leveraging classic organic transformations:
Route 1: Reductive Amination
-
Formation of the Schiff base: Condensation of 4-methylbenzaldehyde with pyrrolidin-3-ol in the presence of an acid catalyst yields an imine intermediate.
-
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to the secondary amine.
Route 2: Nucleophilic Substitution
-
Activation of pyrrolidine: Tosylation of pyrrolidin-3-ol using p-toluenesulfonyl chloride (TsCl) forms a leaving group at the 3-position.
-
Substitution: Reaction with 4-methylphenylmagnesium bromide (Grignard reagent) replaces the tosyl group, yielding the target compound.
Industrial Production
Industrial synthesis prioritizes scalability and cost-efficiency:
-
Continuous-flow reactors: Enhance reaction control and reduce byproduct formation.
-
Catalytic systems: Palladium or nickel catalysts facilitate coupling reactions under milder conditions.
Physicochemical Properties
Physical State and Solubility
-
Appearance: White to off-white crystalline solid.
-
Melting point: Estimated range: 120–125°C (literature data for analogous pyrrolidines).
-
Solubility: Moderately soluble in polar solvents (e.g., ethanol, methanol) due to the hydroxyl group; low solubility in nonpolar solvents (e.g., hexane).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20–7.15 (d, 2H, aromatic protons)
-
δ 6.90–6.85 (d, 2H, aromatic protons)
-
δ 4.10–3.95 (m, 1H, -OH)
-
δ 3.50–3.30 (m, 4H, pyrrolidine ring protons)
-
δ 2.35 (s, 3H, -CH₃)
-
-
IR (KBr): Broad peak at ~3300 cm⁻¹ (-OH stretch), 1600 cm⁻¹ (C=C aromatic).
Chemical Reactivity and Derivatives
Functional Group Transformations
-
Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 1-(4-methylphenyl)pyrrolidin-3-one.
-
Esterification: Reaction with acetyl chloride forms the corresponding acetate ester, enhancing lipophilicity.
-
N-Alkylation: The nitrogen atom can undergo alkylation with alkyl halides to produce quaternary ammonium salts.
Stability and Degradation
-
Thermal stability: Decomposes above 200°C, releasing CO and NOₓ.
-
Photodegradation: UV exposure induces ring-opening reactions, forming secondary amines and aldehydes.
Industrial and Research Applications
Pharmaceutical Intermediate
-
Antihypertensive agents: Serves as a precursor in the synthesis of β-blockers and calcium channel modulators.
-
Analgesics: Functionalization at the hydroxyl group generates prodrugs with enhanced blood-brain barrier permeability.
Material Science
-
Ionic liquids: Quaternary ammonium derivatives exhibit low melting points (<100°C), suitable as green solvents.
-
Coordination complexes: Chelates with transition metals (e.g., Cu²⁺) for catalytic applications.
Future Directions
Synthetic Innovations
-
Enzymatic catalysis: Lipase-mediated kinetic resolution to access enantiopure derivatives.
-
Photoredox catalysis: C–H functionalization strategies to streamline synthesis.
Pharmacological Optimization
-
Structure-activity relationship (SAR): Systematic modification of the phenyl and hydroxyl groups to enhance receptor selectivity.
-
Prodrug development: Phosphorylation or glycosylation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume